3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest in the field of organic chemistry. It features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and potential applications in drug discovery and materials science. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides under mild conditions using triethylborane-initiated atom-transfer radical addition.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to generate the bicyclo[1.1.1]pentane core on demand, which can then be derivatized into various species . This approach allows for high throughput and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing compounds, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core can mimic the spatial arrangement of aromatic rings, allowing it to interact with biological targets in a similar manner. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the Boc-protected amino group and is used as a simpler building block in organic synthesis.
1,3-Disubstituted Bicyclo[1.1.1]pentanes: These compounds have different substituents on the bicyclo[1.1.1]pentane core and can be used to study the effects of different functional groups on the core’s properties.
Uniqueness
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both the bicyclo[1.1.1]pentane core and the Boc-protected amino group. This combination allows for versatile applications in organic synthesis, drug discovery, and materials science .
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)7-13-4-8(5-13)6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWHHHKRQKVBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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